2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, a cyclopropyl group, and a benzenesulfonamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or a Simmons-Smith reagent.
Introduction of the hydroxypropyl group: This step involves the addition of a hydroxypropyl group to the cyclopropyl intermediate, which can be accomplished through nucleophilic substitution reactions.
Sulfonamide formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-hydroxypropyl)benzenesulfonamide: Lacks the cyclopropyl group, which may affect its reactivity and biological activity.
N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide: Lacks the chloro group, which may influence its chemical properties and reactivity.
Uniqueness
2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide is unique due to the presence of both the chloro and cyclopropyl groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3S/c1-12(15,9-6-7-9)8-14-18(16,17)11-5-3-2-4-10(11)13/h2-5,9,14-15H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXXDEPCRIOYAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.